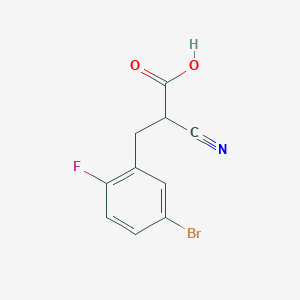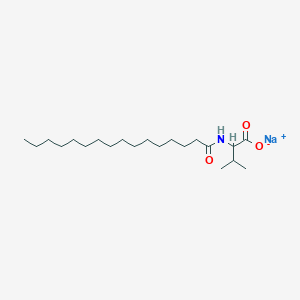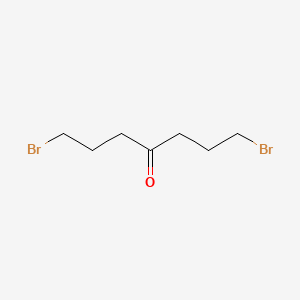
1-Aminoindan sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminoindan sulfate can be synthesized through several methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-aminoindan. The sulfate salt is then formed by reacting 1-aminoindan with sulfuric acid.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the resolution of racemic 1-aminoindan using chiral resolving agents like D-mandelic acid. The process includes heating the racemic mixture with the resolving agent in a solvent mixture of alcohol and water, followed by crystallization and separation to obtain the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminoindan sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Indanone, 1-indancarboxylic acid.
Reduction: Various substituted indanes and amines.
Substitution: N-substituted indanamines.
Wissenschaftliche Forschungsanwendungen
1-Aminoindan sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-aminoindan sulfate involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
1-Aminoindan sulfate can be compared with other similar compounds such as:
2-Aminoindan: Similar structure but with the amino group attached to the second carbon of the indane ring.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with a similar indane backbone but with additional hydrogenation.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner compared to its analogs
Eigenschaften
Molekularformel |
C9H13NO4S |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-1-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-4,9H,5-6,10H2;(H2,1,2,3,4) |
InChI-Schlüssel |
OTAFYGOGVVSKOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)

![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)

![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)

![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
![17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12279480.png)

